1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their overactivation can lead to diseases such as cancer .
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase, preventing it from activating downstream signaling pathways .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is involved in cell growth and development . Inhibition of this pathway can reduce the growth and proliferation of cancer cells .
Result of Action
By inhibiting kinases, this compound can reduce the overactivation of oncogenic pathways, potentially leading to a decrease in cancer cell proliferation . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(31)27-28-15-25-20-19(21(28)30)14-26-29(20)18-6-2-1-3-7-18/h1-3,6-11,14-15H,4-5,12-13H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTKHVINXPROIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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